REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1N.C[C:13]([N:15](C)C)=O.Br[N:19]1[C:23](=[O:24])[C:22]([CH3:26])([CH3:25])[N:21](Br)[C:20]1=[O:28].C(OC(C)C)(C)C>O>[CH3:25][C:22]1([CH3:26])[C:23](=[O:24])[N:19]([C:8]2[CH:7]=[CH:6][C:4]([C:13]#[N:15])=[C:3]([C:2]([F:11])([F:10])[F:1])[CH:9]=2)[C:20](=[O:28])[NH:21]1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(N)C=CC=C1)(F)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
88.8 g
|
Type
|
reactant
|
Smiles
|
BrN1C(N(C(C1=O)(C)C)Br)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction medium is cooled down to 0°±2° C
|
Type
|
TEMPERATURE
|
Details
|
the temperature is maintained at 0°±2° C.
|
Type
|
CUSTOM
|
Details
|
is carried out at 0°±2° C
|
Type
|
CUSTOM
|
Details
|
to rise to 20° C.
|
Type
|
WAIT
|
Details
|
Agitation is carried out for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is decanted
|
Type
|
WASH
|
Details
|
the organic phase is washed with 2×100 ml of demineralized water
|
Type
|
CUSTOM
|
Details
|
the combined organic phases are dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with 2×20 ml of isopropyl ether
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Type
|
CUSTOM
|
Details
|
a temperature of 30-40° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(NC(N(C1=O)C1=CC(=C(C#N)C=C1)C(F)(F)F)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 149 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |